

The Pharmacokinetics and Oral Bioavailability of Lexibulin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Lexibulin (formerly known as CYT997) is a potent, orally bioavailable small molecule that acts as a microtubule polymerization inhibitor.[1][2] By disrupting the formation of the mitotic spindle, **Lexibulin** induces cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.[1] [2] Furthermore, it exhibits vascular-disrupting properties, targeting the tumor microvasculature. [1] This technical guide provides a comprehensive overview of the available pharmacokinetic data for **Lexibulin**, with a focus on its oral bioavailability, based on preclinical and clinical studies.

Preclinical Pharmacokinetics in Rats

Preclinical studies in rats have demonstrated favorable oral bioavailability for Lexibulin.

Data Summary



Parameter	Oral Administration	Intravenous Administration
Absolute Oral Bioavailability	50-70%	N/A
Half-life (t½)	2.5 hours	1.5 hours
Data sourced from preclinical studies in rats.[3]		

Experimental Protocol: Rat Pharmacokinetic Studies (Summarized)

While a detailed, publicly available protocol is limited, the fundamental methodology for determining the pharmacokinetic parameters in rats involved the following steps:

- Animal Model: Male Sprague-Dawley rats were utilized for the studies.
- Drug Administration:
 - Intravenous (IV): A single bolus of Lexibulin was administered intravenously.
 - Oral (PO): A single dose of Lexibulin was administered orally via gavage.
- Blood Sampling: Blood samples were collected at predetermined time points following drug administration.
- Analysis: Plasma concentrations of Lexibulin were quantified using a validated analytical method, likely high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
- Pharmacokinetic Analysis: The resulting plasma concentration-time data was analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including halflife and area under the curve (AUC). Absolute oral bioavailability was calculated by comparing the AUC following oral administration to the AUC following intravenous administration, adjusted for the dose.



Human Pharmacokinetics: Intravenous Administration

A Phase I clinical trial in patients with advanced solid tumors has provided data on the pharmacokinetics of intravenously administered **Lexibulin**.[4]

Data Summary: Intravenous Lexibulin in Cancer Patients



Dose (mg/m²)	Css (ng/mL)	CL (L/h/m²)	Vz (L/m²)	t⅓ (h)	AUC₀–t (ng·h/mL)
7	13 ± 2	22.9 ± 1.5	114 ± 40	3.5 ± 1.4	306 ± 48
14	29 ± 1	19.8 ± 1.2	102 ± 15	3.6 ± 0.6	694 ± 41
23	49 ± 12	19.8 ± 4.7	93 ± 18	3.4 ± 1.1	1163 ± 287
35	71 ± 14	20.6 ± 4.1	100 ± 29	3.4 ± 0.5	1709 ± 340
49	98 ± 20	21.0 ± 4.3	125 ± 43	4.2 ± 1.0	2341 ± 487
65	134 ± 24	20.2 ± 3.6	130 ± 32	4.5 ± 0.9	3210 ± 579
86	177	20.1	132	4.6	4257
114	211	22.4	147	4.6	5070
152	303	20.9	129	4.3	7268
202	393	21.4	140	4.6	9440
269	563 ± 103	19.9 ± 3.7	135 ± 40	4.8 ± 1.1	13511 ± 2465
358	621	24.0	174	5.0	14900

Data

presented as

mean \pm s.d.

where

applicable.

Css: Steady-

state

concentration

; CL:

Clearance;

Vz: Volume of

distribution;

t½: Half-life;

AUCo-t: Area

under the

plasma



concentration

-time curve

from time

zero to the

last

measurable

concentration

. Data from a

Phase I study

of

intravenous

CYT997.[4]

The study concluded that the pharmacokinetics of intravenous **Lexibulin** were linear over the dose range of 7 to 358 mg/m².[4]

Experimental Protocol: Phase I Intravenous Study

- Study Design: A Phase I, open-label, dose-escalation study.
- Patient Population: Patients with advanced solid tumors.
- Drug Administration: Lexibulin was administered as a continuous intravenous infusion over 24 hours, every 3 weeks.
- Dose Levels: Doses ranged from 7 to 358 mg/m².
- Pharmacokinetic Sampling: Plasma samples were collected at multiple time points during and after the infusion to characterize the pharmacokinetic profile.
- Analytical Method: Plasma concentrations of Lexibulin were determined using a validated analytical method.

Human Pharmacokinetics: Oral Administration

An abstract from a Phase I clinical trial of an oral formulation of **Lexibulin** in patients with advanced cancer has been presented.[5] This study confirms that an oral capsule formulation

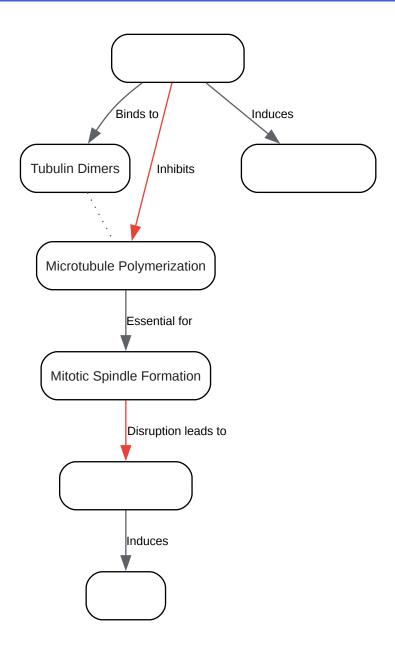


was developed and tested in humans. The abstract reported "favourable oral absorption which was generally dose-linear".[5] However, detailed quantitative pharmacokinetic data from this study, including Cmax, Tmax, AUC, and oral bioavailability in humans, have not been made publicly available in peer-reviewed literature.

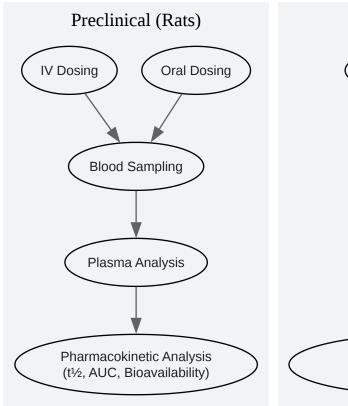
Signaling Pathway and Experimental Workflow Visualizations

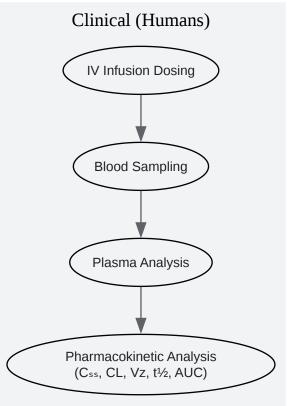
To further elucidate the context of **Lexibulin**'s action and evaluation, the following diagrams illustrate its mechanism of action and the workflow of a typical pharmacokinetic study.











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 To cite this document: BenchChem. [The Pharmacokinetics and Oral Bioavailability of Lexibulin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684663#pharmacokinetics-and-oral-bioavailability-of-lexibulin]

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